molecular formula C10H10N2 B1593523 1-Methyl-3-phenyl-1H-pyrazole CAS No. 3463-26-1

1-Methyl-3-phenyl-1H-pyrazole

Cat. No.: B1593523
CAS No.: 3463-26-1
M. Wt: 158.2 g/mol
InChI Key: AQQUNJMVAKJGKR-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQUNJMVAKJGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188200
Record name 1-Methyl-3-phenylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3463-26-1
Record name 1-Methyl-3-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 1 Methyl 3 Phenyl 1h Pyrazole and Its Derivatives

Classical and Established Synthetic Routes to the 1H-Pyrazole Nucleus

The traditional syntheses of pyrazoles are characterized by their reliability and widespread use, forming the bedrock upon which modern methods are built.

The most prominent and historically significant method for synthesizing the pyrazole (B372694) ring is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govpostdocjournal.com To produce 1-Methyl-3-phenyl-1H-pyrazole, this involves the reaction of methylhydrazine with a 1,3-diketone bearing a phenyl group, such as 1-phenyl-1,3-butanedione.

The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A critical challenge in this synthesis, when using an unsymmetrical diketone and a substituted hydrazine like methylhydrazine, is the lack of regioselectivity. The reaction can produce a mixture of two regioisomers: 1-methyl-3-phenyl-5-methyl-1H-pyrazole and 1-methyl-5-phenyl-3-methyl-1H-pyrazole. conicet.gov.ar

Research has shown that the choice of solvent can significantly influence the regioselectivity of the reaction. While ethanol (B145695) is a common solvent, it often leads to equimolar mixtures of the isomers. nih.gov However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to dramatically increase the regioselectivity, favoring one isomer over the other. conicet.gov.ar For instance, the reaction between methylhydrazine and 1-aryl-4,4,4-trifluoro-1,3-butanediones shows significantly improved regioselectivity in TFE compared to ethanol. conicet.gov.ar This effect is attributed to the unique properties of fluorinated alcohols, which can better stabilize specific transition states.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis from Methylhydrazine and a Nonsymmetrical 1,3-Diketone. conicet.gov.ar
1,3-Diketone SubstrateSolventReaction ConditionsMajor IsomerIsomer Ratio
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanolRoom Temp, <1 hr1-Methyl-3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazole1.1 : 1
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFERoom Temp, <1 hr1-Methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole>20 : 1
1-Phenyl-4,4,4-trifluoro-1,3-butanedioneEthanolRoom Temp, <1 hr1-Methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole1.1 : 1
1-Phenyl-4,4,4-trifluoro-1,3-butanedioneTFERoom Temp, <1 hr1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole>20 : 1

Another established route to pyrazoles involves the cyclization of hydrazones derived from α,β-acetylenic ketones. mdpi.com This method can offer better regiocontrol compared to the diketone route. For the synthesis of a this compound derivative, the process would begin with the condensation of methylhydrazine with a phenyl-substituted acetylenic ketone to form the corresponding α,β-alkynic hydrazone.

This hydrazone intermediate then undergoes an electrophilic cyclization to furnish the pyrazole ring. Various reagents can mediate this cyclization. For example, copper(I) iodide in the presence of a base like triethylamine (B128534) has been effectively used to promote the electrophilic cyclization of α,β-alkynic hydrazones, affording a range of pyrazole derivatives in good to excellent yields. acs.org This method is general and tolerates a variety of substituents. acs.org Other protocols involve the in situ formation of the hydrazone followed by cyclization, for instance, by treating α,β-alkynic aldehydes with hydrazines and then adding phenylselenyl chloride to induce cyclization and afford 4-(phenylselenyl)pyrazoles. mdpi.com

Oxidative cyclization represents a class of reactions where the final aromatization step to form the pyrazole ring is achieved through oxidation. These methods often start from precursors that, after cyclization, result in a non-aromatic pyrazoline intermediate, which is then oxidized.

Several strategies fall under this category:

Copper-Promoted Aerobic Oxidation : A [3+2] cycloaddition reaction between N,N-disubstituted hydrazines and alkynoates can be promoted by a copper catalyst (Cu₂O) using air as a green oxidant. This approach involves C(sp³)-H functionalization and the sequential formation of C-C and C-N bonds. nih.gov

Iodine-Mediated Cyclization : Hypervalent iodine reagents can catalyze the synthesis of multisubstituted pyrazoles from α,β-unsaturated hydrazones. nih.gov The transformation proceeds through a sequence of cyclization, a 1,2-aryl shift, and aromatization. nih.gov Another iodine-catalyzed method is the denitrative imino-diaza-Nazarov (DIDAN) cyclization, which uses α-nitroacetophenone derivatives and in situ generated hydrazones to produce pyrazoles in high yields. rsc.org

Oxidative C-C/N-N Bond Formation : An efficient cascade reaction has been developed for synthesizing tetrasubstituted pyrazoles by oxidatively coupling enamines and nitriles, avoiding the use of hydrazine starting materials altogether. capes.gov.br

Modern and Green Chemistry Approaches in 1H-Pyrazole Synthesis

In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic chemistry has focused on developing green methodologies. These include one-pot reactions and the use of novel catalytic systems.

Multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all reactants, embody the principles of atom economy and procedural simplicity. Several MCRs have been developed for the synthesis of pyrazole derivatives.

Aldehyde, β-Ketoester, and Hydrazine Condensation : A three-component reaction involving aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)₃] to produce pyrazole-4-carboxylates. beilstein-journals.org

Vinyl Azide, Aldehyde, and Tosylhydrazine Reaction : A base-promoted three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine affords 3,4,5-trisubstituted 1H-pyrazoles with good regioselectivity and functional group tolerance. organic-chemistry.org

In Situ Hydrazone Formation : A one-pot procedure for preparing 1-methyl-3,4-disubstituted pyrazoles involves the in situ generation of 1-formyl-1-methylhydrazine from methylhydrazine and a formate (B1220265) ester. This intermediate then reacts with a β-ketoester, followed by cyclization, to yield the target pyrazole. beilstein-journals.orggalchimia.com This method provides a regioselective route to trisubstituted pyrazoles. galchimia.com

Table 2: Examples of One-Pot Multicomponent Reactions for Pyrazole Synthesis.
ReactantsCatalyst/ConditionsKey FeaturesReference
Vinyl Azides, Aldehydes, TosylhydrazineNaOH, DMF, 60°CForms 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org
Methylhydrazine, Methyl Formate, β-KetoesterNaOEt, RefluxRegioselective one-pot synthesis of 1-methyl-3,4-disubstituted pyrazoles. galchimia.com
Hydrazine Hydrate, Arylidene Malononitrile, IsothiocyanatesHAp/ZnCl₂ nano-flakes, 60-70°CEfficient synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com
Benzoylacetonitriles, Arylhydrazines, Diaryl DiselenidesMolecular Iodine (I₂), MeCN, RefluxSelective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles. beilstein-journals.org

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse. Various nanocatalytic systems have been successfully applied to the synthesis of pyrazoles, aligning with green chemistry principles. postdocjournal.comjsynthchem.com

Metal Oxide Nanoparticles : Nano-ZnO has been used as an efficient, reusable catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, providing excellent yields in a short reaction time. nih.gov Copper oxide nanoparticles (CuO NPs) have also been employed as a green, reusable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives in water. jsynthchem.com

Magnetic Nanocatalysts : To facilitate catalyst recovery, magnetic nanoparticles have been developed. For example, Fe₃O₄@MCM-41-SO₃H, a magnetically separable Lewis acid catalyst, has been used for the synthesis of pyrazole derivatives under solvent-free conditions. researchgate.net Magnetized dextrin (B1630399) has also been reported as a cost-effective and retrievable nanocatalyst for synthesizing dihydropyrano[2,3-c]pyrazoles. mdpi.com

Other Nanostructured Catalysts : Titanium dioxide (TiO₂) nanowires have been shown to catalyze the one-pot, four-component synthesis of complex pyrazole-containing heterocycles. rsc.org Additionally, complexes supported on hexagonal mesoporous silica (B1680970) (HMS) have been developed as recoverable nanocatalysts for pyrazole synthesis with high efficiency. nih.gov

These nanocatalytic methods not only improve the efficiency and environmental footprint of pyrazole synthesis but also enable the creation of complex molecular architectures under mild conditions.

Ultrasound-Assisted Synthesis Methods

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for enhancing reaction rates, improving yields, and promoting greener chemical processes. In the context of pyrazole synthesis, ultrasound has been successfully employed to facilitate 1,3-dipolar cycloaddition reactions. mdpi.com This method offers significant advantages, including shorter reaction times and often higher yields compared to conventional heating methods. mdpi.commdpi.com

One notable application involves the synthesis of novel pyrazoles using a Nickel-Magnesium-Iron Layered Double Hydroxide (B78521) (Ni-Mg-Fe LDH) catalyst in conjunction with ultrasound. mdpi.com This protocol, conducted in a green solvent like cyclopentyl methyl ether (CPME), demonstrates high efficiency and catalyst reusability, marking it as an environmentally friendly approach. mdpi.com The improved performance under sonication is attributed to the enhanced mass transfer and the activation of the catalyst surface. mdpi.com While not exclusively documented for this compound, these methodologies suggest a viable and efficient pathway for its synthesis. For instance, the ultrasound-assisted coupling of 1,2,4-triazole (B32235) derivatives with electrophiles has been shown to produce target compounds in high yields (75-89%) in significantly reduced reaction times (30-90 minutes). mdpi.com Similarly, the synthesis of Schiff bases from a pyrazole-4-carboxaldehyde derivative was effectively achieved using ultrasound irradiation. tandfonline.com

Regioselectivity and Stereoselectivity Control in this compound Formation

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, from the condensation of a β-dicarbonyl compound (or its equivalent) and a substituted hydrazine (e.g., methylhydrazine) inherently poses a regiochemical challenge, as two isomeric products can be formed. mdpi.com The reaction of 1-phenyl-1,3-butanedione with methylhydrazine, for example, can yield either 1,5-dimethyl-3-phenyl-1H-pyrazole or the desired 1,3-dimethyl-5-phenyl-1H-pyrazole. The control of regioselectivity is therefore a critical aspect of the synthesis.

Research has shown that the reaction conditions and the nature of the reactants play a crucial role in directing the outcome. acs.orglookchem.com For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines can be highly regioselective when conducted at room temperature in N,N-dimethylacetamide, affording yields from 59% to 98%. mdpi.com In the synthesis of trifluoromethyl-substituted pyrazoles, the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis leads selectively to the 1,3-isomers. lookchem.com In contrast, direct cyclocondensation with phenylhydrazine yields the 1,5-isomer with high regioselectivity. lookchem.com

The choice of hydrazine is also determinant. A regiocontrolled methodology using trichloromethyl enones as starting materials found that arylhydrazine hydrochlorides led to the 1,3-regioisomer, while the corresponding free hydrazine base furnished exclusively the 1,5-regioisomer. acs.org The steric and electronic properties of the substituents on both the dicarbonyl precursor and the hydrazine influence the site of the initial nucleophilic attack and the subsequent cyclization, thereby governing the final regiochemical outcome. nih.govresearchgate.net For example, when synthesizing tetra-substituted phenylaminopyrazoles, the use of methyl- or benzyl-hydrazine resulted in a highly regio- and chemo-selective reaction, isolating a single N¹-substituted pyrazole derivative. nih.gov

Stereoselectivity can also be controlled, as demonstrated in the synthesis of N-carbonylvinylated pyrazoles. By using a silver carbonate catalyst, the stereochemical outcome of the Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched, leading to either the thermodynamically stable (E)-isomers or the (Z)-isomers. nih.gov

PrecursorsReagents & ConditionsMajor ProductRegioisomeric Ratio / SelectivityYieldRef
Trichloromethyl enones, Phenylhydrazine hydrochlorideMethanol1,3-regioisomerHigh selectivity37–97% acs.org
Trichloromethyl enones, Phenylhydrazine (free base)Methanol1,5-regioisomerExclusive formation52–83% acs.org
4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones, ArylhydrazonesDeprotective hydrolysis1,3-isomer (3-CF₃)High regioselectivity- lookchem.com
4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones, PhenylhydrazineDirect cyclocondensation1,5-isomer (5-CF₃)High regioselectivity- lookchem.com
3-Substituted pyrazoles, Conjugated carbonyl alkynesDCE, 60 °C(E)-N-carbonylvinylated pyrazoleHigh stereoselectivityGood nih.gov
3-Substituted pyrazoles, Conjugated carbonyl alkynesAg₂CO₃, DCE, 60 °C(Z)-N-carbonylvinylated pyrazoleHigh stereoselectivityGood nih.gov

Derivatization and Functionalization Strategies for this compound

The this compound core is a robust scaffold that can be further modified through various derivatization and functionalization reactions to introduce new chemical entities and modulate its properties.

Halogenation is a common strategy to prepare versatile intermediates for further cross-coupling reactions. The pyrazole ring can be halogenated, typically at the C4 position, which is activated for electrophilic substitution. Reagents such as N-halosuccinimides (N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS)) are frequently used. whiterose.ac.ukresearchgate.net

For example, the halogenation of pyrazole 5-trifluoroborates can be achieved chemoselectively at the C4 position. whiterose.ac.uk Chlorination with NCS and iodination with NIS provide the corresponding 4-chloro and 4-iodo derivatives in good yields (75% and 50%, respectively). whiterose.ac.uk Similarly, bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 1,5-isomer can be performed with NBS under mild conditions. enamine.net The synthesis of 4-chloro-5-methyl-3-phenyl-1H-pyrazole has been accomplished by treating 5-methyl-3-phenyl-1H-pyrazole with NCS in acetonitrile. researchgate.net These halogenated pyrazoles serve as key building blocks for creating more complex, fully-functionalized pyrazole derivatives. whiterose.ac.uk

SubstrateReagentPosition of HalogenationProductYieldRef
Pyrazole 5-trifluoroborateN-Chlorosuccinimide (NCS)C44-Chloro-pyrazole 5-trifluoroborate75% whiterose.ac.uk
Pyrazole 5-trifluoroborateN-Iodosuccinimide (NIS)C44-Iodo-pyrazole 5-trifluoroborate50% whiterose.ac.uk
5-Methyl-3-phenyl-1H-pyrazoleN-Chlorosuccinimide (NCS)C44-Chloro-5-methyl-3-phenyl-1H-pyrazole- researchgate.net
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleN-Bromosuccinimide (NBS)-Brominated derivative- enamine.net

Beyond N-alkylation to form the core structure, the pyrazole ring can undergo C-alkylation and C-arylation. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, ortho-substituted 1-phenyl-1H-pyrazoles can be synthesized via Pd-catalyzed reactions of pyrazole triflates with various partners. ktu.eduresearchgate.net

While the N1 position is already occupied in this compound, functionalization at other positions is feasible. C-H activation and functionalization represent a modern approach to derivatization. researchgate.net Palladium-catalyzed tandem alkylation/direct arylation sequences have been developed for pyrazole substrates, involving C-H functionalization of the pyrazole nucleus. scholaris.ca Although often focused on N-unsubstituted pyrazoles, these methods highlight the potential for direct arylation at the C5 position. Alkylation of 3-(trifluoromethyl)pyrazoles with alkyl iodides in DMF is a known method to afford N-alkyl pyrazoles, demonstrating the reactivity of the pyrazole ring system towards alkylating agents. smolecule.com

The introduction of formyl (carbaldehyde) and carboxyl groups onto the pyrazole ring provides valuable handles for further synthetic transformations. The Vilsmeier-Haack reaction is a classic and effective method for introducing a carbaldehyde group, typically at the C4 position of the pyrazole ring. semanticscholar.orgbohrium.com This reaction involves treating a suitable pyrazole precursor with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). semanticscholar.orgmdpi.com For example, a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized by cyclizing hydrazones with the Vilsmeier-Haack reagent. semanticscholar.orgbohrium.com

The corresponding carboxylic acids can be prepared through several routes. A straightforward method is the oxidation of the pyrazole-4-carbaldehyde. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized with potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net Alternatively, direct synthesis methods are available. This compound-5-carboxylic acid can be synthesized from its corresponding ester via hydrolysis with sodium hydroxide in methanol, achieving a high yield of 93.1%. chemicalbook.com

PrecursorReagentsProductYieldRef
N'-(1-phenylethylidene)benzohydrazideVilsmeier-Haack Reagent (POCl₃, DMF)1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde- semanticscholar.org
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneVilsmeier-Haack Reagent (POCl₃, DMF)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde- mdpi.com
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeKMnO₄, Water5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid- researchgate.net
Methyl this compound-5-carboxylateNaOH, MethanolThis compound-5-carboxylic acid93.1% chemicalbook.com

The this compound framework can be used as a building block to construct more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Chromenopyrazoles: These fused systems can be synthesized through one-pot, multi-component reactions. An efficient synthesis of benzochromeno-pyrazoles involves the three-component condensation of an aromatic aldehyde, 3-methyl-1H-pyrazol-5(4H)-one, and α- or β-naphthol. erpublication.org More directly related, 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones can be obtained via the oxidative cyclization of corresponding 1-phenylhydrazono chromen-2-ones using copper acetate (B1210297) as a catalyst. researchgate.net Another method involves treating 3-[1-(phenylhydrazono)-ethyl]-chromen-2-ones with a base like potassium carbonate in acetone. researchgate.net

Diazabicyclo[3.1.0]hexenes: This photochromic heterocyclic system can be synthesized using pyrazole aldehydes as key precursors. In a one-pot, three-component reaction, a pyrazole-4-carbaldehyde, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reacts with a trans-2-aroyl-3-arylaziridine and ammonium (B1175870) acetate in ethanol. mdpi.com This reaction leads to the formation of pyrazolyl-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives in good yield. mdpi.com Another pathway to the core 2,3-diazabicyclo[3.1.0]hex-2-ene structure involves the (3+2) cycloaddition of cyclopropenes with diazo compounds. rsc.org

Scaffold Modification for Lead Compound Development

The development of lead compounds from the this compound scaffold involves strategic chemical modifications to optimize biological activity. These modifications are guided by structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to understand their effect on a biological target. Key strategies include functional group manipulation, bioisosteric replacement, and fragment-based design.

Functional Group Alteration and Structure-Activity Relationship (SAR)

A common approach involves the introduction or modification of functional groups at various positions on the pyrazole and phenyl rings. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives demonstrated that altering substituents on the pyridinyl ring could modulate antifungal activity. nih.gov In one study, compounds 6a, 6b, and 6c, which featured these modifications, showed over 50% inhibition against Gibberella zeae, outperforming commercial fungicides under specific assay conditions. nih.gov

Another example is the development of phosphodiesterase 5 (PDE5) inhibitors inspired by the structure of Celecoxib (B62257), which contains a 1,5-diaryl pyrazole scaffold. nih.gov Researchers replaced the sulfonamide group of Celecoxib with a carboxylic acid and converted the planar pyrazole ring to a non-planar pyrazoline core. nih.gov These modifications aimed to enhance PDE5 inhibitory potency while eliminating cyclooxygenase-2 (COX2) activity. The SAR studies revealed that the carboxylic acid group was essential for PDE5 inhibition, while its replacement with a sulfonamide group significantly reduced activity. nih.gov This highlights how targeted functional group changes can switch or enhance a compound's biological profile.

Fragment-Based Lead Generation

Fragment-based lead generation (FBLG) is another powerful strategy for scaffold modification. This approach uses small molecular fragments, often identified through screening, as starting points for building more potent lead compounds. The 5-phenyl-1H-pyrazole-3-carboxylic acid structure has been identified as a valuable building block or "privileged fragment" for developing inhibitors of enzymes like Factor XIa (FXIa), a target for antithrombotic drugs. mdpi.com

In a study focused on developing new FXIa inhibitors, researchers started with the 5-phenyl-1H-pyrazole-3-carboxamide scaffold. mdpi.com They systematically synthesized a series of derivatives by modifying different parts of the molecule, designated as P1, P1', and P2' moieties, which correspond to different substituent positions. This systematic modification allowed for a detailed investigation of the SAR. For example, replacing a complex moiety in a known inhibitor with a simpler 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide scaffold served as the starting point for optimization. mdpi.com

The following table summarizes the impact of different substituents on the pyrazole scaffold on the inhibitory activity against FXIa, as reported in the study.

CompoundP1 Moiety (Substituent on Phenyl Ring at C5)P1' MoietyP2' MoietyFXIa IC50 (nM)
7a 3-ClH2-Cl-Ph210
7b 3-ClH3-Cl-Ph160
7c 3-ClH4-Cl-Ph380
7d 3-ClH2-F-Ph280
7e 3-ClH3-F-Ph170
7f 3-ClH4-F-Ph150
Data sourced from a study on 5-phenyl-1H-pyrazole-3-carboxamide derivatives as FXIa inhibitors. mdpi.com

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping involves replacing a central molecular core with a structurally different one that maintains a similar spatial arrangement of key functional groups. This can lead to compounds with novel intellectual property and improved drug-like properties. The development of protein kinase inhibitors often employs this strategy. For example, in the optimization of Aurora kinase inhibitors, a benzene (B151609) ring was replaced with various heterocycles, including pyrazole. nih.gov The pyrazole fragment was ultimately chosen because it yielded potent inhibitors with better lipophilicity and more favorable drug-like characteristics. nih.gov

Similarly, in the quest for potent PDE5 inhibitors, the planar pyrazole ring of celecoxib was replaced with a non-planar pyrazoline ring. nih.gov This "scaffold hop" from a flat to a three-dimensional structure was a key modification that, combined with other changes, led to a 20-fold improvement in PDE5 inhibition and eliminated the undesired COX-2 activity. nih.gov

The synthesis of pyrazole derivatives often involves multi-component reactions (MCRs), which allow for the rapid generation of a diverse library of compounds by combining three or more starting materials in a single step. ekb.egnih.gov This approach is highly efficient for exploring a wide range of scaffold modifications and accelerating the discovery of lead compounds. For example, one-pot reactions of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic aldehydes and cyanomethylene reagents have been used to create complex pyran and pyridine (B92270) derivatives fused to the pyrazole core. ekb.eg

Advanced Spectroscopic Analysis Techniques for 1 Methyl 3 Phenyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-Methyl-3-phenyl-1H-pyrazole, the proton spectrum exhibits distinct signals for the methyl, pyrazole (B372694), and phenyl protons.

For an analogue, 3-methyl-1-phenylpyrazole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at approximately 2.37 ppm. The pyrazole ring protons appear as distinct signals, with the H-4 proton at around 6.23 ppm and the H-5 proton further downfield. The phenyl protons typically appear as a multiplet in the aromatic region, between 7.23 and 7.79 ppm. chemicalbook.com

In the case of 1-methyl-3,5-diphenyl-1H-pyrazole, the methyl protons give a singlet at 3.94 ppm. rsc.org The pyrazole proton appears as a singlet at 6.62 ppm, and the phenyl protons resonate as multiplets in the range of 7.28-7.84 ppm. rsc.org

CompoundSolventChemical Shift (ppm) and Multiplicity
3-methyl-1-phenylpyrazole CDCl₃7.79 (d, 2H, H-2', 6'), 7.64 (t, 2H, H-3', 5'), 7.41 (t, 1H, H-4'), 6.23 (d, 1H, pyrazole H), 2.37 (s, 3H, CH₃)
1-methyl-3,5-diphenyl-1H-pyrazole CDCl₃7.84 (dd, 2H), 7.43-7.51 (m, 5H), 7.38-7.42 (m, 2H), 7.28-7.35 (m, 1H), 6.62 (s, 1H, pyrazole H), 3.94 (s, 3H, N-CH₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms are indicative of their electronic environment.

In 1-methyl-3,5-diphenyl-1H-pyrazole, the methyl carbon appears at approximately 37.6 ppm. rsc.org The pyrazole ring carbons show signals in the range of 103.3 ppm to 151.1 ppm, while the phenyl carbons resonate between 125.5 and 133.3 ppm. rsc.org For the analogue 5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, the methyl carbon is observed at 34.61 ppm, and the pyrazole and phenyl carbons appear in their characteristic regions. doi.org

CompoundSolventChemical Shift (ppm)
1-methyl-3,5-diphenyl-1H-pyrazole CDCl₃151.1, 145.3, 133.3, 130.6, 128.8, 128.7, 128.6, 128.5, 125.5, 103.3, 37.6
5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile CDCl₃151.68, 150.21, 131.11, 128.91, 128.62, 126.08, 115.64, 73.13, 34.61

Advanced Two-Dimensional (2D) NMR Methodologies (e.g., COSY, HMQC, HSQC)

2D NMR techniques are invaluable for establishing connectivity between atoms, which is crucial for the complete structural assignment of complex molecules. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. For substituted pyrazoles, COSY can be used to trace the connectivity within the phenyl ring and between any aliphatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). nanalysis.com This is instrumental in assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the methyl proton signal would correlate with the methyl carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

The application of these 2D NMR methods provides a robust and unambiguous assignment of all proton and carbon signals in this compound and its analogues. walisongo.ac.id

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net For this compound and its analogues, the IR spectrum displays characteristic absorption bands.

The spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-amine shows strong bands corresponding to N-H stretching vibrations of the amino group. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are found in the 1600-1400 cm⁻¹ region. mdpi.com For instance, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, C=N and C=C stretching vibrations are observed in the 1570-1615 cm⁻¹ range. mdpi.com

CompoundVibrational ModeWavenumber (cm⁻¹)
1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one C=O stretch1663
C=N, C=C stretch1615, 1570
5-amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile N-H stretch3328, 3250
C≡N stretch2213
C=C, C=N stretch1633, 1560, 1523

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions.

The UV-Vis spectrum of 1-methyl-3,5-diphenyl-1H-pyrazole in dichloromethane (B109758) shows a maximum absorption (λmax) at 254 nm. rsc.org This absorption is attributed to the electronic transitions within the conjugated system formed by the pyrazole and phenyl rings. The position and intensity of these bands can be influenced by the nature and position of substituents on the pyrazole and phenyl rings. For example, the introduction of a carbonyl chloride group can influence the electronic properties and thus the UV-Vis spectrum.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.net

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 158.20 g/mol . nih.govnih.gov The fragmentation pattern provides clues about the stability of different parts of the molecule. Common fragmentation pathways for pyrazole derivatives involve the cleavage of the pyrazole ring and the loss of substituents. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the molecular ion is observed, and its fragmentation would likely involve the loss of pyrazole rings or parts of the propanone chain. mdpi.com The mass spectrum of 4-{[(1-phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one shows a molecular ion at m/z 260, with major fragments at m/z 160 and 77, corresponding to the pyrazole moiety and the phenyl group, respectively. mdpi.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on single crystals is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and the conformation of molecules within the crystal lattice. For this compound and its analogues, single-crystal XRD studies have been instrumental in understanding their conformational preferences and the nature of their intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and the design of new materials.

Detailed findings from the X-ray diffraction analysis of several analogues of this compound are presented below, highlighting the impact of various substituents on their crystal structures and molecular conformations.

Research Findings from Analogues:

Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: In the crystal structure of this analogue, the phenyl and pyrazole rings are inclined at a significant dihedral angle of 60.83(5)°. semanticscholar.orgmdpi.com The carboxylate group is nearly coplanar with the pyrazole ring, as indicated by a C8-C9-C10-O2 torsion angle of 173.0(1)°. semanticscholar.orgmdpi.com The structure is a tautomeric form of methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. semanticscholar.org

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: The central pyrazole ring in this derivative forms dihedral angles of 73.67 (4)° and 45.99 (4)° with the adjacent phenyl and phenoxy rings, respectively. iucr.org The crystal packing is stabilized by weak C—H···π interactions in the absence of classical hydrogen bonds. iucr.org

3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile: For this compound, the central pyrazole ring is twisted with respect to both aromatic rings. The dihedral angles with the phenyl and the methyl-substituted phenyl rings are 35.52 (12)° and 62.21 (11)°, respectively. iucr.org The crystal structure features supramolecular chains formed through weak C—H···O hydrogen bonds. iucr.org

N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: The single-crystal X-ray diffraction of this complex derivative confirmed its structure and provided insights for molecular docking studies. nih.gov

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate: In this hydrated crystal structure, the dihedral angle between the pyrazole and benzene (B151609) rings is 26.6 (2)°. iucr.org The crystal packing is characterized by a network of N—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds. iucr.org

Methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate: The crystal structure of this compound belongs to the orthorhombic system with space group P 21 21 21. mdpi.com Its crystal packing is stabilized by an offset π-stacking interaction between the benzoyl-substituted diazole moieties. mdpi.com

The following interactive data tables summarize the crystallographic data for several analogues of this compound.

Table 1: Crystallographic Data of this compound Analogues

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrateC₁₃H₁₅N₃O·H₂OOrthorhombicP 2₁ 2₁ 2₁6.5482(13)12.609(3)16.606(3)904 iucr.org
Methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylateC₁₈H₁₃ClN₂O₄OrthorhombicP 2₁ 2₁ 2₁6.6491(3)7.9627(6)30.621(5)904 mdpi.com
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)105.838(3)4 mdpi.com
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₇H₁₄N₂O₂MonoclinicP 2₁/c8.6207(1)7.1695(1)22.9228(3)99.168(1)4 iucr.org
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrileC₁₉H₁₅N₃OMonoclinicP 2₁/c11.8544(8)7.6731(6)17.4048(15)96.202(6)4 iucr.org
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₃H₁₄N₂O₂MonoclinicP2₁/c12.141(3)13.934(4)7.2777(18)97.816(14)4 tandfonline.com

Table 2: Selected Dihedral Angles in this compound Analogues

Compound NameDihedral Angle (Pyrazole-Phenyl) (°)Reference
3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate26.6(2) iucr.org
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate60.83(5) semanticscholar.orgmdpi.com
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde73.67(4) iucr.org
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile35.52(12) iucr.org

The conformational analysis derived from these X-ray diffraction studies reveals that the degree of twisting between the pyrazole and phenyl rings is highly dependent on the substitution pattern. Steric hindrance from bulky substituents and the formation of intra- and intermolecular hydrogen bonds are key factors governing the preferred conformation in the solid state. These structural insights are fundamental for understanding the chemical reactivity and biological activity of this class of compounds.

Computational and Theoretical Investigations of 1 Methyl 3 Phenyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has been widely employed to investigate the properties of pyrazole (B372694) derivatives. nih.gov These calculations offer a balance between accuracy and computational cost, making them suitable for studying complex molecular systems.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of 1-methyl-3-phenyl-1H-pyrazole and its derivatives is a critical first step in computational analysis. For instance, studies on similar pyrazole systems have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to determine the most stable conformation. derpharmachemica.com The optimized structure reveals key bond lengths and angles. For example, in a related pyrazole derivative, the C3-N7 bond length was calculated to be around 1.3 Å. nih.gov Conformational analysis helps in understanding how the spatial arrangement of atoms influences the molecule's properties and interactions. The planarity of the molecule is also a key aspect, with the dihedral angle between the pyrazole and phenyl rings being a significant parameter. uomphysics.net

Electronic Properties: HOMO-LUMO Energies and Band Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the band gap, indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For pyrazole derivatives, the HOMO-LUMO energy gap can be calculated to predict their reactivity. A smaller energy gap suggests that the molecule is more reactive. For example, in a study of 3,5-diphenyl-1H-pyrazole, the electron density of HOMO was found to be localized on the pyrazole ring, while the LUMO's electron density was distributed across the main molecular skeleton. tandfonline.com The HOMO and LUMO energies for a related pyrazole derivative, 3-methyl-1-phenylpyrazole, were computed to be -0.3316 eV and -0.0472 eV, respectively, using TD-DFT methods. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Band Gap

PropertyValue
HOMO Energy-0.3316 eV
LUMO Energy-0.0472 eV
Band Gap (ΔE)0.2844 eV
Data for 3-methyl-1-phenylpyrazole calculated by TD-DFT methods. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum. derpharmachemica.com Key vibrational modes for pyrazole derivatives include C-H stretching, C=C and C=N stretching of the pyrazole ring, and phenyl ring vibrations. derpharmachemica.comuomphysics.net Discrepancies between calculated and experimental frequencies can arise because calculations are often performed on a single molecule in the gas phase, whereas experiments are conducted on bulk samples. uomphysics.net

Table 2: Selected Vibrational Frequencies for a Pyrazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N=N stretching14281427
Pyrazole ring deformation640634
Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole. derpharmachemica.com

Molecular Electrostatic Surface Potential (MESP) Mapping and Charge Distribution

MESP maps are valuable for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net The MESP plot uses a color scale to represent the electrostatic potential, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically electron-rich sites, making them susceptible to electrophilic attack. mdpi.comresearchgate.net The hydrogen atoms, particularly those on the phenyl ring, often exhibit a positive potential. mdpi.com

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. researchgate.netacs.org These descriptors are calculated from the energies of the frontier molecular orbitals. researchgate.net

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.net

Table 3: Global Reactivity Descriptors

DescriptorFormula
Chemical Hardness (η)(I - A) / 2
Chemical Potential (μ)- (I + A) / 2
Electronegativity (χ)(I + A) / 2
Electrophilicity Index (ω)μ² / (2η)
Where I is the ionization potential and A is the electron affinity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

QTAIM is a powerful theoretical framework used to analyze the nature of chemical bonds and non-covalent interactions within a molecular system. mdpi.com By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) and characterize the interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). diva-portal.org This analysis is particularly useful for understanding the supramolecular assembly and crystal packing of molecules like this compound. mdpi.com For instance, QTAIM has been used to study intermolecular hydrogen bonds in pyrazole derivatives, which play a crucial role in their crystal structures. diva-portal.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic behavior and conformational landscape of this compound and its derivatives. eurasianjournals.com These simulations, often performed using force fields like AMBER, provide insights into how these molecules behave over time, including their flexibility, interactions with surrounding molecules, and the influence of different solvents. nih.gov

The dynamic nature of the pyrazole core and its substituents is a key area of investigation. For instance, the phenyl group attached to the pyrazole ring can exhibit torsional flexibility, which can be crucial for its interaction with biological targets. MD simulations can map out the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them.

In the context of drug design, MD simulations are employed to study the binding of pyrazole derivatives to protein targets. By simulating the ligand-protein complex over time, researchers can assess the stability of the binding pose, identify key interacting residues, and estimate the binding free energy. This information is invaluable for understanding the molecular basis of a compound's activity and for guiding the design of more potent analogs. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of novel this compound derivatives with desired biological activities. ej-chem.org QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. ej-chem.org This allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

The process begins with the calculation of a wide range of molecular descriptors for a set of pyrazole derivatives with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The goal is to identify the key descriptors that significantly influence the biological response.

For instance, studies on pyrazole-fused curcumin (B1669340) analogues have revealed important SAR insights. The presence of hydrophobic groups like the 1-phenyl and 3-methyl/phenyl on the 1H-pyrazole ring was found to be beneficial for cytotoxicity against certain cancer cell lines. acs.orgnih.gov Furthermore, the substitution pattern on the phenyl ring can also play a crucial role. For example, the introduction of a 3-nitro group on the phenyl ring at the N1 position of the 1H-pyrazole has been explored for its potential to enhance anticancer activity. acs.orgnih.gov

In silico docking simulations are often used in conjunction with QSAR to provide a more detailed understanding of the SAR. Docking predicts the preferred binding orientation of a ligand within the active site of a biological target. By analyzing the docking poses of a series of pyrazole derivatives, researchers can rationalize the observed SAR in terms of specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net This combined approach of QSAR and docking has been successfully applied to identify potent pyrazole derivatives for various therapeutic targets. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of non-linear optical (NLO) properties of this compound and its derivatives has garnered significant interest due to their potential applications in optoelectronics and photonics. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict and understand the NLO response of these molecules. researchgate.netnih.gov

The key NLO parameters calculated include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov A large hyperpolarizability value is indicative of a strong NLO response. Theoretical studies have shown that pyrazole derivatives can exhibit promising NLO properties. researchgate.netnih.gov

The NLO response is highly dependent on the molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system. In the case of this compound, the pyrazole ring can act as part of the conjugated bridge. By strategically introducing electron-donating and electron-withdrawing substituents on the phenyl ring and other positions of the pyrazole core, the intramolecular charge transfer can be enhanced, leading to a larger hyperpolarizability.

For example, studies on related pyrazoline derivatives have demonstrated that the functionalization of the molecule with various electron-accepting groups can lead to high NLO responses. nih.gov The choice of the computational method and basis set is crucial for obtaining accurate NLO property predictions. Functionals like B3LYP and CAM-B3LYP are commonly employed for this purpose. researchgate.netresearchgate.net The calculated NLO properties can then be compared with experimental data, if available, to validate the theoretical models. eurjchem.com

Thermodynamic Stability and Formation Barrier Evaluations

Computational chemistry provides valuable insights into the thermodynamic stability and formation barriers of this compound and its isomers. researchgate.net Quantum chemical calculations, often using DFT methods, can be employed to determine the relative energies of different tautomers and conformers, thus predicting their thermodynamic stability. nih.gov

For instance, in the case of NH-pyrazoles, prototropic tautomerism is a key consideration. Calculations can evaluate the activation barrier for the interconversion between different tautomeric forms. nih.gov This information is crucial for understanding which tautomer is likely to predominate under specific conditions.

The formation of the pyrazole ring itself can also be studied computationally. The reaction mechanism for the synthesis of pyrazoles, often involving a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, can be elucidated. sciforum.net By calculating the energies of the reactants, transition states, and products, the formation barriers (activation energies) for different reaction pathways can be determined.

These calculations can help in understanding the regioselectivity of the reaction, i.e., why a particular isomer is formed preferentially. For example, studies on the formation of pyrazoles from the reaction of methyl 3-bromo-3-nitroacrylate with 3-methyl-1-phenyl-5-pyrazolone have shown that the reaction is under kinetic control, leading to the formation of specific trans-isomers. researchgate.net The effect of solvents on the reaction can also be incorporated into these models to provide a more realistic picture of the reaction landscape. orgsyn.org

Biological Activity and Medicinal Chemistry Research Involving 1 Methyl 3 Phenyl 1h Pyrazole Scaffolds

Mechanism-Based Biological Activity Studies

The biological activities of 1-methyl-3-phenyl-1H-pyrazole derivatives are often rooted in their ability to specifically interact with and modulate the function of key proteins involved in disease pathways. Mechanism-based studies, including enzyme inhibition assays, receptor binding studies, and molecular docking simulations, have been instrumental in elucidating the molecular basis of their pharmacological effects.

Enzyme Inhibition Assays (e.g., Cyclooxygenase-2 (COX-2) Inhibitors, Kinase Inhibitors like CDC7, LRRK2)

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several important enzyme targets.

Cyclooxygenase-2 (COX-2) Inhibitors: The pyrazole (B372694) moiety is a well-known pharmacophore in the design of selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has been investigated as a potential COX-2 selective inhibitor. vulcanchem.com In murine models, certain pyrazole derivatives have shown potent COX-2 inhibition with IC₅₀ values in the range of 0.02–0.04 µM and selectivity indices greater than 300 compared to COX-1. vulcanchem.com The structural features of these compounds, such as the indole (B1671886) moiety, are thought to enhance binding to the hydrophobic pocket of the COX-2 enzyme, similar to the established COX-2 inhibitor, celecoxib (B62257). vulcanchem.com Another study reported that a novel pyrazole derivative, ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), showed promising results as a COX-2 inhibitor, although it was found to be a less potent inhibitor in vitro than celecoxib. nih.gov

Kinase Inhibitors (CDC7, LRRK2): The this compound core has also been incorporated into the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

CDC7 Kinase: Cell division cycle 7 (CDC7) kinase is a serine/threonine protein kinase essential for the initiation of DNA replication. nih.gov In silico studies of pyrazole derivatives, specifically 5-(2-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (I) and 5-(4-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (II), have shown strong binding free energies to the active sites of CDC7-kinase, with values of -41.50 kcal/mol and -44.53 kcal/mol, respectively. nih.govnih.gov These findings suggest their potential as CDC7 kinase inhibitors.

LRRK2 Kinase: Leucine-rich repeat kinase 2 (LRRK2) is another important target, particularly in the context of Parkinson's disease. Researchers have developed 1H-pyrazole biaryl sulfonamides as potent LRRK2 kinase inhibitors. nih.gov Modifications to the pyrazole core, such as the incorporation of a methyl group at the R1 position, have been shown to improve both biochemical and cellular potency. nih.gov For example, an arylpyrrolo[2,3-b]pyridine derivative with a 6-(1-methyl-1H-pyrazol-3-yl)amino substituent demonstrated target engagement with LRRK2. whiterose.ac.uk

Receptor Binding Studies and Ligand-Target Interactions

The interaction of this compound derivatives with specific receptors is a key aspect of their biological activity. These interactions are often characterized by a combination of hydrogen bonds and π-π stacking interactions, facilitated by the aromatic and heterocyclic nature of the scaffold. For instance, the indole group in some derivatives enhances the molecule's aromaticity and potential for π-π interactions within biological systems. vulcanchem.com

Studies on 1H-pyrazole-3-carboxamide derivatives have explored their DNA-binding interactions as a potential antitumor mechanism. jst.go.jp One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated the highest DNA-binding affinity and was shown to affect DNA conformation, suggesting that DNA could be a potential target for this class of compounds. jst.go.jp

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a target protein. This method has been extensively applied to this compound derivatives to understand their interactions with various biological targets and to guide the design of more potent inhibitors.

Docking studies have been performed on pyrazole derivatives with several protein kinases, including VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.govnih.gov For example, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole and its analogs showed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2, indicating their potential as inhibitors of these kinases. nih.govnih.gov These simulations revealed that the ligands bind deeply within the active site pockets, forming key hydrogen bonds with amino acid residues. nih.govnih.gov

In the context of COX-2 inhibition, molecular docking of pyrazolone (B3327878) derivatives into the active site of the COX-2 enzyme has helped in understanding their binding orientations and designing more potent inhibitors. researchgate.net Similarly, docking studies of 1H-pyrazole-1-carbothioamide derivatives with the COX-2 enzyme have been used to validate their selectivity. biointerfaceresearch.com For antifungal research, the binding orientation of N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide within the active site of succinate (B1194679) dehydrogenase (SDH) was predicted using molecular docking. nih.gov

Pharmacological Spectrum Investigations of this compound Derivatives

The versatility of the this compound scaffold has led to the exploration of its derivatives across a wide range of pharmacological activities. Significant research has focused on their potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable activity against various microbial pathogens.

Antibacterial Activity: Several studies have reported the antibacterial properties of pyrazole derivatives. orientjchem.orgmdpi.com Compounds containing electron-withdrawing groups, such as chloro, bromo, fluoro, or nitro, have been found to be more active than those with electron-releasing groups like methyl and methoxy. orientjchem.org For instance, certain pyrazole derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. orientjchem.orgresearchgate.net In some cases, the minimum inhibitory concentration (MIC) values were as low as 0.22 μg/mL against Staphylococcus aureus.

Compound TypeBacterial StrainActivityReference
5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole derivativesStaphylococcus aureusMIC: 0.22 μg/mL
1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazolesGram-positive & Gram-negativeActive orientjchem.org
Substituted phenylcarbamoyl)methyl 3-methyl-1-phenyl-1H-pyrazol-5-yl carbamodithioate derivativesStaphylococcus aureus, Escherichia coliModerate to excellent researchgate.net

Antifungal Activity: The this compound scaffold is also a component of several antifungal agents. nih.govnih.gov A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govnih.govconsensus.appresearchgate.net Notably, some of these compounds displayed over 50% inhibition against G. zeae at a concentration of 100 µg/mL, which was superior to the commercial fungicides carboxin (B1668433) and boscalid. nih.govnih.gov Structure-activity relationship studies indicated that replacing the methyl group at the N-1 position of the pyrazole ring with a phenyl group decreased the antifungal activity. nih.govresearchgate.net

Compound SeriesFungal StrainInhibitionReference
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (6a, 6b, 6c)Gibberella zeae>50% at 100 µg/mL nih.govnih.gov
Substituted phenylcarbamoyl)methyl 3-methyl-1-phenyl-1H-pyrazol-5-yl carbamodithioate derivativesCandida albicans, Aspergillus nigerModerate to excellent researchgate.net

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound derivatives have been extensively investigated, often in connection with their COX-2 inhibitory activity. globalresearchonline.netjst.go.jp Pyrazole derivatives have been shown to significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, one compound demonstrated 76% inhibition of TNF-α and 86% inhibition of IL-6 at a concentration of 1 μM.

A study on novel pyrazole analogues revealed that 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited better anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov In another study, a series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory activities, with some compounds showing maximum activity. globalresearchonline.net Furthermore, a comprehensive study of polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles identified several analogs with remarkable anti-inflammatory profiles and significant COX-2 selectivity. nih.gov

Compound/SeriesAnti-inflammatory EffectReference
5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole derivative76% TNF-α inhibition, 86% IL-6 inhibition at 1 μM
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideBetter activity than diclofenac sodium nih.gov
1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesMaximum anti-inflammatory activity observed in some derivatives globalresearchonline.net
Polysubstituted pyrazoles and pyrano[2,3-c]pyrazolesRemarkable anti-inflammatory profiles and COX-2 selectivity nih.gov

Anticancer Activity Research and Cytotoxicity Evaluations

The this compound core has been incorporated into various molecular frameworks to explore their potential as anticancer agents. Research has demonstrated that derivatives of this scaffold can exhibit significant cytotoxic effects against several cancer cell lines.

Studies have shown that modifications to the pyrazole ring can enhance cytotoxicity. For instance, certain pyrazole derivatives have demonstrated the ability to inhibit cancer cell proliferation, with some compounds significantly reducing tumor size in xenograft models of breast cancer. The presence of specific substituents, such as halogens on the phenyl ring, has been found to improve biological activity.

In one study, a series of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their cytotoxic properties against colorectal RKO carcinoma cells. nih.gov Several of these compounds proved to be cytotoxic, with one particular derivative exhibiting a potent scavenging activity and significant cytotoxicity against the RKO cell line. nih.gov The mechanism of cell death was identified as p53-mediated apoptosis, with autophagy proteins being activated as a survival mechanism. nih.gov

Furthermore, pyrazole-fused curcumin (B1669340) analogues containing a 3-phenyl-1H-pyrazole moiety have been shown to be more potent than curcumin against certain cancer cell lines. acs.org The presence of hydrophobic groups like 1-phenyl and 3-phenyl on the 1H-pyrazole was found to be beneficial for cytotoxicity. acs.org Similarly, pyrazole-indole hybrids have been synthesized and shown to have good-to-excellent antitumor activity against various human cancer cell lines, including liver, breast, and colorectal cancer. nih.gov

The cytotoxicity of pyrazole derivatives has been evaluated against a range of cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancer. researchgate.net Many of these synthesized compounds showed significant anticancer activity without affecting normal fibroblast cells. researchgate.net

Table 1: Examples of Anticancer Activity of this compound Derivatives

Compound Type Cancer Cell Line(s) Key Findings
Pyrazole derivatives Breast cancer xenograft models Significantly reduced tumor size.
4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) Colorectal RKO carcinoma Several derivatives showed cytotoxicity. One compound was a potent scavenger and cytotoxic agent. nih.gov
Pyrazole-fused curcumin analogues MDA-MB-231, HepG2 More potent than curcumin; hydrophobic groups on the pyrazole ring enhanced cytotoxicity. acs.org
Pyrazole-indole hybrids HCT-116, MCF-7, HepG2, A549 Good-to-excellent antitumor activity. nih.gov
Various pyrazole derivatives NUGC, DLDI, HA22T, HEPG2, HONE1, MCF Significant anticancer activity without affecting normal cells. researchgate.net

Antiviral Activity Investigations (e.g., Herpes Simplex Virus Type-1)

Derivatives of the this compound scaffold have also been investigated for their potential as antiviral agents. Research in this area has explored their efficacy against a variety of viruses, including Herpes Simplex Virus type-1 (HSV-1).

A study focusing on new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives evaluated their in vitro antiviral activity against HSV-1 grown on Vero African green monkey kidney cells. researchgate.net The results indicated that some of the synthesized compounds exhibited strong antiviral activity, with one derivative showing an IC50 value of 0.02, which was comparable to the reference drug acyclovir. researchgate.net Another study also reported that a 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazole derivative displayed potent antiviral activity against HSV-1. researchgate.netglobalresearchonline.net

Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and tested against a broad panel of DNA and RNA viruses, including HSV-1. frontiersin.org While many of the compounds did not show significant cytotoxicity, they were evaluated for their antiviral potential. frontiersin.org

Antioxidant Activity Profiling

The antioxidant potential of compounds containing the this compound scaffold has been a subject of investigation. These studies aim to understand how these molecules can counteract oxidative stress, which is implicated in various diseases.

One study synthesized a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant potency using various methods, including DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods. semanticscholar.org Some of the synthesized compounds demonstrated potent antioxidant activity, comparable to the standard drug. semanticscholar.org

Another research effort focused on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their radical scavenging activity. nih.gov All the synthesized derivatives showed good radical scavenging activity, with half of them being more active than the standard, ascorbic acid. nih.gov

Additionally, novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties were synthesized and screened for their in vitro antioxidant activity. nih.gov Several of these compounds exhibited excellent radical scavenging activity in multiple assays. nih.gov The mechanism of action of some pyrazole derivatives as antioxidants is believed to involve scavenging free radicals.

Table 2: Antioxidant Activity of this compound Derivatives

Compound Type Assay Method(s) Key Findings
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes DPPH, Nitric oxide, Hydroxyl radical, Hydrogen peroxide Potent antioxidant activity, comparable to standard. semanticscholar.org
4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) DPPH radical scavenging All derivatives showed good radical scavenging activity; half were more active than ascorbic acid. nih.gov
Pyrazole-naphthalene-pyrazoline/isoxazoline hybrids DPPH, Nitric oxide, Superoxide radical scavenging Several compounds showed excellent radical scavenging activity. nih.gov

Other Therapeutic Potentials (e.g., Analgesic, Antipyretic, Antidepressant)

Beyond anticancer, antiviral, and antioxidant activities, the this compound scaffold has been explored for a range of other therapeutic applications. These include analgesic, antipyretic, and antidepressant effects.

Analgesic and Antipyretic Activity: Pyrazole derivatives have a long history of use as analgesic and antipyretic agents. scirp.orgmdpi.com Research has shown that certain 1-phenyl-3-methyl-5-pyrazolone derivatives possess these properties.

Antidepressant Activity: Several studies have investigated the antidepressant potential of pyrazole derivatives. researchgate.net For example, some 1,3,5-triphenyl-2-pyrazolines have been evaluated for their antidepressant activity. nih.gov Structure-activity relationship studies have indicated that the presence of electron-releasing groups on the aromatic rings at positions 3 and 5 of the pyrazoline ring can enhance antidepressant activity. nih.gov Furthermore, some pyrazole derivatives have been found to act as selective inhibitors of monoamine oxidase (MAO), an enzyme implicated in depression. nih.gov

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets.

In the context of anticancer research, SAR studies have revealed that the presence of halogen substituents on the phenyl ring can significantly improve the biological activity of pyrazole derivatives. For pyrazole-fused curcumin analogues, the presence of hydrophobic groups on the 1H-pyrazole ring was found to be a key determinant of their cytotoxic potency. acs.org

For antiviral activity, the substitution pattern on the pyrazole ring has been shown to be critical. For instance, in a series of 3-methyl-1,5-diphenyl-1H-pyrazoles, specific substitutions at the 4-position led to potent anti-HSV-1 activity. researchgate.net

In the development of meprin inhibitors, SAR studies on 3,5-diphenylpyrazoles showed that the introduction of different substituents at various positions on the pyrazole ring had a significant impact on inhibitory activity against meprin α and β. nih.gov For example, N-substitution on the pyrazole ring with lipophilic moieties led to a decrease in activity. nih.gov

SAR studies have also been employed to optimize pyrazole-based compounds as TRPV1 antagonists for analgesic purposes. nih.gov Systematic modifications of both the indazole and pyrazole regions of the molecule led to the identification of highly potent antagonists. nih.gov

In Vitro and In Vivo Pharmacological Models and Assays

The evaluation of the therapeutic potential of this compound derivatives relies on a variety of in vitro and in vivo pharmacological models and assays.

In Vitro Models:

Cytotoxicity Assays: The MTT assay is a common colorimetric assay used to assess the cytotoxic effects of compounds on various cancer cell lines, such as MCF-7 (breast), HepG2 (liver), HCT-116 (colorectal), and A549 (lung). nih.govscirp.orgmdpi.com

Antiviral Assays: The plaque reduction assay is a standard method used to determine the antiviral activity of compounds against viruses like HSV-1, typically using cell lines such as Vero (African green monkey kidney) cells. researchgate.netresearchgate.net

Antioxidant Assays: Various in vitro assays are used to profile the antioxidant activity of compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nitric oxide scavenging assay, and hydrogen peroxide scavenging assay. nih.govsemanticscholar.orgbenthamopenarchives.com

Enzyme Inhibition Assays: To understand the mechanism of action, researchers often use enzyme inhibition assays. For example, the inhibitory activity of pyrazole derivatives against enzymes like meprins or kinases is evaluated. nih.govresearchgate.net

In Vivo Models:

Xenograft Models: To assess anticancer activity in a living organism, human cancer cells are implanted into immunocompromised mice (xenograft models). The effect of the test compounds on tumor growth is then monitored.

Animal Models of Inflammation and Pain: To evaluate analgesic and anti-inflammatory properties, researchers use models such as the carrageenan-induced paw edema test in rats or the acetic acid-induced writhing test in mice. nih.govfrontiersin.org

Animal Models for Antidepressant Activity: The forced swim test in mice is a common behavioral model used to screen for potential antidepressant activity. nih.gov

Applications and Advanced Methodologies in Chemical and Material Science Research

Role as Building Blocks in Complex Organic Synthesis

The pyrazole (B372694) ring is a prominent structural motif in numerous pharmaceutically and biologically active compounds, making 1-Methyl-3-phenyl-1H-pyrazole and its derivatives valuable building blocks in organic synthesis. ias.ac.inmdpi.com The reactivity of the pyrazole core allows for the construction of more complex molecular architectures.

Researchers utilize derivatives like 3-methyl-1-phenyl-1H-pyrazol-5-ol as intermediates in multi-component reactions to create fused heterocyclic systems, such as 1H-furo[2,3-c]pyrazole-4-amines, through catalyst-free, green protocols. researchgate.net Furthermore, the pyrazole scaffold is integral to the synthesis of compounds with potential therapeutic applications. For instance, derivatives have been designed as inhibitors for various biological targets, underscoring the importance of the pyrazole core in medicinal chemistry. nih.govalrasheedcol.edu.iq The synthesis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes highlights the use of pyrazole derivatives in creating complex, multi-functional molecules for advanced material applications. nih.gov

One notable synthetic application involves using 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor. Through a condensation reaction with 2,5-dimethoxytetrahydrofuran, it is converted into 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, demonstrating its utility in synthesizing more elaborate heterocyclic structures. nih.gov Similarly, pyrazole derivatives are key starting materials for creating novel hybrid compounds, such as those incorporating naphthalene and pyrazoline/isoxazoline moieties, which have been evaluated for potent antioxidant activities. nih.gov

Integration in Agrochemical Development

The pyrazole chemical class has significant applications in the agrochemical industry, with many derivatives exhibiting pesticidal properties. mdpi.com The this compound core is a key component in the development of modern herbicides and insecticides.

Recent research has focused on synthesizing novel pyrazole derivatives containing phenylpyridine moieties to explore their herbicidal activity. nih.gov In these studies, a key intermediate, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, is used as a building block. This pyrazole derivative is reacted with various thiophenols to create a library of compounds that are then tested for their effectiveness against different plant species. The resulting molecules, such as 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-(trifluoromethyl)pyridine, have shown promising herbicidal properties, indicating the importance of the pyrazole scaffold in designing new crop protection agents. nih.gov

Material Science Applications of this compound Derivatives

Pyrazole derivatives are recognized for their potential as fluorescent agents. While the simple pyrazole ring itself is not strongly fluorescent, its derivatives, particularly pyrazolines, and fused pyrazole systems, are often used as fluorescent dyes and scintillators. nih.govresearchgate.net The photophysical properties of these compounds are typically based on the substituents attached to the pyrazole core or on extended, fused ring systems. The development of pyrazole-based compounds for bioimaging is an active area of research, leveraging their structural diversity and synthetic accessibility.

The field of crystal engineering utilizes noncovalent interactions to design and construct solid-state architectures with desired properties. Pyrazole derivatives, including those based on the this compound structure, are excellent candidates for such studies due to their ability to participate in various intermolecular interactions like hydrogen bonding, π–π stacking, and σ-hole interactions. nih.govrsc.org

Understanding the supramolecular environment is crucial for designing molecules with specific functionalities. nih.gov In derivatives such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, the supramolecular architecture is primarily controlled by C-H···O and C-H···π interactions, as well as face-to-face π-stacking. mdpi.com The relative orientation of the phenyl and pyrazole rings significantly influences these interactions.

Advanced Analytical Methodologies for Research and Development

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) and ultra-high-performance (UPLC) formats, is a critical tool for the analysis, quantification, and quality control of this compound and its derivatives. researcher.lifesielc.com The development of robust and validated HPLC methods is essential for research, development, and routine analysis. ijcpa.in

Simple and efficient RP-HPLC methods have been developed for pyrazole compounds. A typical method for 3-Methyl-1-phenyl-1H-pyrazole uses a mobile phase consisting of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com These methods are often scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

Method validation according to ICH guidelines ensures accuracy, precision, linearity, and robustness. For a novel derivative of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole, a validated RP-HPLC-PDA method demonstrated excellent linearity over a concentration range of 2.5–50 µg/mL with a high correlation coefficient (R² = 0.9994). researcher.life The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 2.43 µg/mL and 7.38 µg/mL, respectively, highlighting the method's sensitivity. researcher.life

The table below summarizes typical parameters used in the RP-HPLC analysis of various pyrazole derivatives, illustrating the common conditions employed in method development.

Table 1: Exemplary RP-HPLC Method Parameters for Pyrazole Derivatives

Parameter Method 1 (Pyrazoline Derivative) ijcpa.in Method 2 (Pyrazolone Derivative) researchgate.net Method 3 (Ethoxy-pyrazole Derivative) researcher.life
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) Luna 5µ C18 (2) (250 mm × 4.80 mm) Shim-pack GIST C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Water and Methanol Acetonitrile and Water (90:10 v/v) Acetonitrile and 0.1% TFA in Water (75:25 v/v)
Flow Rate 1.0 mL/min 0.8 mL/min 0.5 mL/min
Detection UV at 206 nm UV at 237 nm PDA at 333 nm
Temperature 25 ± 2°C Not Specified Not Specified
Injection Volume 5.0 µL Not Specified 20 µL

Impurity Profiling and Quantification Methodologies

The purity of this compound is critical for its application in research and industry. Impurity profiling involves the identification and quantification of extraneous chemical species present in a sample. A variety of analytical techniques are employed to establish a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) is a primary method for both identifying and quantifying impurities. Reverse-phase HPLC methods are commonly developed for pyrazole derivatives. For instance, a method for the related compound 3-Methyl-1-phenyl-1H-pyrazole uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility sielc.com. Such methods can be adapted to separate this compound from its potential impurities.

Potential impurities in this compound often originate from the starting materials or side reactions during its synthesis. Common synthetic routes involve the reaction of a phenylhydrazine (B124118) derivative with a β-diketone or a related precursor ias.ac.inquickcompany.in. Therefore, unreacted starting materials like phenylhydrazine and ethyl acetoacetate, as well as isomeric byproducts, are common process-related impurities quickcompany.in.

Spectroscopic methods are indispensable for the structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, while Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), helps determine the molecular weight and fragmentation pattern of impurities nih.govmdpi.com.

The following table summarizes common analytical methodologies and potential impurities.

Analytical TechniquePurposePotential Impurities
HPLC-UVQuantification of known and unknown impuritiesPhenylhydrazine, Ethyl acetoacetate, Isomeric pyrazoles
LC-MSIdentification and quantification of non-volatile impuritiesReaction byproducts, Degradation products
GC-MSIdentification and quantification of volatile impuritiesResidual solvents (e.g., Toluene, Ethanol)
¹H and ¹³C NMRStructural elucidation of isolated impuritiesPositional isomers, Unreacted intermediates

Stability Testing Protocols for Compound Integrity

Stability testing is essential to determine how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies establish recommended storage conditions and shelf-life.

Protocols for stability testing typically involve storing the compound under controlled conditions, often following guidelines from the International Council for Harmonisation (ICH) for pharmaceuticals, which can be adapted for research chemicals. The compound is stored in various conditions, including accelerated (e.g., 40°C / 75% relative humidity), intermediate (e.g., 30°C / 65% RH), and long-term (e.g., 25°C / 60% RH) storage medchemexpress.com.

At specified time points, samples are withdrawn and analyzed for degradation. A stability-indicating analytical method, usually HPLC, is used to separate the parent compound from any degradation products and quantify their levels. A decrease in the assay of this compound and a corresponding increase in degradation products indicate instability. For related pyrazole compounds, stability data suggests they are generally stable under normal storage conditions, often for up to two years when stored properly . Solutions in solvents like DMSO or ethanol (B145695) may have a shorter stability period, for instance, up to three months at -20°C .

Photostability testing is also a critical component, where the compound is exposed to a specified intensity of UV and visible light. Incompatible materials that could cause degradation, such as strong oxidizing agents, strong acids, or bases, are also identified during these studies medchemexpress.comdcfinechemicals.com.

The table below outlines a typical set of conditions for a comprehensive stability study.

ConditionTemperatureRelative HumidityDurationPurpose
Long-Term25°C ± 2°C60% ± 5%12-24 monthsTo establish shelf-life under normal storage
Accelerated40°C ± 2°C75% ± 5%6 monthsTo predict long-term stability and degradation pathways
PhotostabilityControlledN/AVariableTo assess the effect of light exposure

Preparative Chromatography for Compound Isolation and Purification

When high-purity this compound is required for specific applications, preparative chromatography is the method of choice for isolation and purification. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool for achieving very high purity levels (>99%). Analytical HPLC methods are often scaled up for this purpose. This involves using larger columns with greater stationary phase capacity and higher mobile phase flow rates. For pyrazole derivatives, reverse-phase chromatography on C18-bonded silica (B1680970) is common sielc.comrsc.org. The collected fractions containing the purified compound are then processed, typically by solvent evaporation, to yield the final product.

Column chromatography is another widely used technique for the purification of pyrazole compounds on a laboratory scale mdpi.com. This method uses a glass column packed with a stationary phase, most commonly silica gel. The crude compound is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation occurs based on the differential adsorption of the compound and its impurities to the silica. For pyrazole derivatives, mobile phases often consist of a gradient of non-polar and polar solvents, such as hexane and ethyl acetate (B1210297) mdpi.com.

The following table details typical parameters for these preparative techniques.

TechniqueStationary PhaseTypical Mobile Phase SystemApplication
Preparative HPLCC18 Silica GelAcetonitrile/WaterHigh-purity isolation (>99%)
Flash Column ChromatographySilica GelHexane/Ethyl Acetate GradientRoutine purification, removal of major impurities
Radial ChromatographySilica Gel PlatesEthyl Acetate/Hexane GradientPurification of small to medium scale reactions mdpi.com

Corrosion Inhibition Studies

Pyrazole derivatives, including compounds with the this compound scaffold, have been extensively investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) iscientific.orgtandfonline.comnih.govnih.gov. These compounds are effective due to the presence of nitrogen heteroatoms and the π-electrons of the aromatic rings, which facilitate adsorption onto the metal surface.

The primary mechanism of inhibition is the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents nih.gov. This adsorption can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption) tandfonline.comacs.org. Studies using potentiodynamic polarization have shown that many pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process tandfonline.comacs.orgelectrochemsci.org.

The effectiveness of an inhibitor is quantified by its inhibition efficiency (IE), which increases with the concentration of the inhibitor. Research on various pyrazole derivatives demonstrates high inhibition efficiencies, often exceeding 90%, at optimal concentrations tandfonline.comnih.govacs.org. The adsorption of these inhibitors on the metal surface frequently follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal tandfonline.comnih.gov.

Several techniques are used to evaluate the performance of these inhibitors:

Weight Loss Measurements: A simple and direct method to determine the corrosion rate and inhibition efficiency iscientific.org.

Electrochemical Impedance Spectroscopy (EIS): This technique provides information on the charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor signifies a slower corrosion process due to the formation of the protective film tandfonline.comelectrochemsci.org.

Potentiodynamic Polarization: This method determines key electrochemical parameters like corrosion current density (icorr), which decreases in the presence of an effective inhibitor acs.org.

The table below presents representative data from studies on pyrazole derivatives, showcasing the relationship between concentration and inhibition efficiency.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (IE %)TechniqueMetal/MediumReference
0 (Blank)--Weight LossMild Steel / 1M HCl nih.gov
1 x 10⁻⁶--Weight LossMild Steel / 1M HCl nih.gov
1 x 10⁻⁵--Weight LossMild Steel / 1M HCl nih.gov
1 x 10⁻⁴--Weight LossMild Steel / 1M HCl nih.gov
1 x 10⁻³->91%Weight LossMild Steel / 1M HCl nih.gov
0 (Blank)--EISC38 Steel / 1M HCl acs.org
1 x 10⁻³-91.2%PDPC38 Steel / 1M HCl acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.